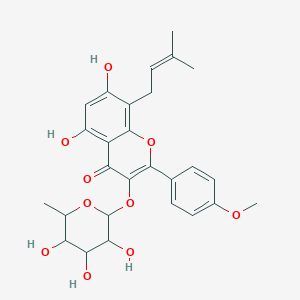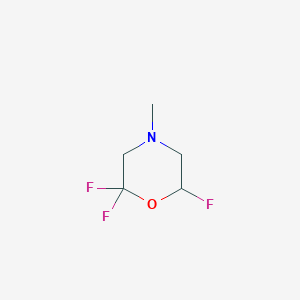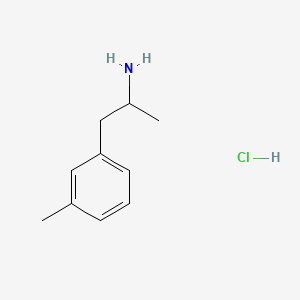
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is a chemical compound with the molecular formula C10H15N·HCl. It is known for its stimulant properties and is structurally related to amphetamines. This compound is often used in scientific research due to its effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, alpha,3-dimethyl-, hydrochloride typically involves the alkylation of benzeneethanamine with appropriate alkyl halides under controlled conditions. One common method is the reductive amination of phenylacetone with methylamine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process includes the use of high-pressure reactors and precise temperature control to optimize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of benzyl methyl ketone or benzoic acid.
Reduction: Formation of N-methylamphetamine.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is widely used in scientific research due to its stimulant properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of stimulants on biological systems, particularly the central nervous system.
Medicine: Research into its potential therapeutic uses and its effects on neurotransmitter release.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The compound exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts on the central nervous system by binding to and inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling.
Comparación Con Compuestos Similares
Similar Compounds
Methamphetamine: Similar in structure and function but with a higher potency.
Amphetamine: Shares the core structure but differs in the degree of methylation.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
Benzeneethanamine, alpha,3-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to cross the blood-brain barrier efficiently and its potent stimulant effects make it a valuable compound for research.
Propiedades
Número CAS |
77083-25-1 |
|---|---|
Fórmula molecular |
C10H16ClN |
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-4-3-5-10(6-8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H |
Clave InChI |
JDJFSENCYVVAHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


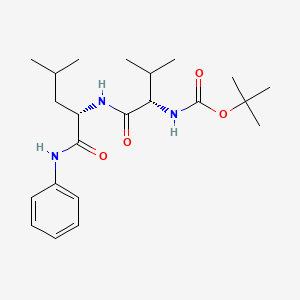
![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)
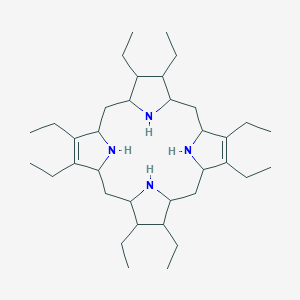
![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
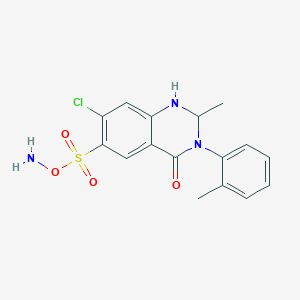
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)
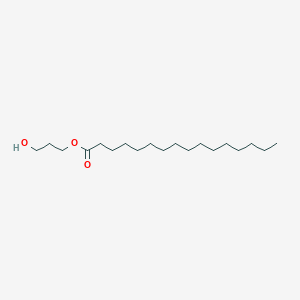
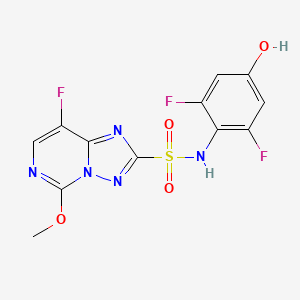
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
